7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one

Lorcaserin synthesis Friedel-Crafts cyclization Benzazepinone intermediate

7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one (CAS 120223-94-1) is a substituted 1-benzazepin-2-one bearing a reactive 2-chloropropanoyl group at the 7-position of the fused benzene ring. It is established as the pivotal cyclization intermediate (designated compound IV) in the original and most widely cited synthetic route to the anti-obesity drug lorcaserin, a selective 5-HT2C receptor agonist.

Molecular Formula C13H14ClNO2
Molecular Weight 251.71 g/mol
Cat. No. B13941341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one
Molecular FormulaC13H14ClNO2
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC2=C(C=C1)NC(=O)CCC2)Cl
InChIInChI=1S/C13H14ClNO2/c1-8(14)13(17)10-5-6-11-9(7-10)3-2-4-12(16)15-11/h5-8H,2-4H2,1H3,(H,15,16)
InChIKeyOTVQHUMQDVEAAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one: Core Intermediate Identity and Procurement Profile


7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one (CAS 120223-94-1) is a substituted 1-benzazepin-2-one bearing a reactive 2-chloropropanoyl group at the 7-position of the fused benzene ring . It is established as the pivotal cyclization intermediate (designated compound IV) in the original and most widely cited synthetic route to the anti-obesity drug lorcaserin, a selective 5-HT2C receptor agonist [1]. The compound is commercially supplied at purities of NLT 98% under ISO-certified quality systems, with recommended storage at 20 °C for up to 2 years, making it a specification-defined procurement target for pharmaceutical R&D and quality control laboratories .

A

Reported pivotal cyclization intermediate for lorcaserin synthetic routes

B

NLT 98% purity with ISO-certified quality, supports reference standard use

C

Defined storage stability (2 years at 20 °C) aids procurement planning

Why Generic 1-Benzazepin-2-one Intermediates Cannot Replace the 7-(2-Chloropropanoyl) Derivative in Lorcaserin Synthesis


The 7-(2-chloropropanoyl) substituent is not a generic aromatic modification but an essential functional handle for downstream reduction to the lorcaserin core. Simple 7-halo analogs such as 7-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one (CAS 22344-77-0) lack the alpha-chloro ketone moiety required for borane- or LiAlH4-mediated reduction to the racemic tetrahydrobenzazepine amine [1]. The unsubstituted parent benzazepinone (CAS 4424-80-0, LogP ~2.10) has a significantly lower computed logP than the target compound (LogP 2.91, PSA 46.17) , meaning it cannot serve as a chromatographic retention marker or reactivity surrogate during process development. Substitution with alternative 7-acyl groups introduces different steric and electronic profiles that alter AlCl3-catalyzed cyclization kinetics and downstream reduction yields, making direct interchange scientifically invalid without re-optimization [1].

Functional handle missing

Simple 7-halo or unsubstituted parent benzazepinones lack the α-chloro ketone required for the tandem reduction to lorcaserin.

Chromatographic mismatch

A ~0.8 LogP difference vs. parent compound shifts reversed-phase retention; the parent cannot serve as a method surrogate.

Reactivity divergence

Alternative 7-acyl groups alter cyclization kinetics and reduction yields; process parameters do not transfer directly.

Quantitative Differentiation Evidence: 7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one vs. Closest Analogs and Alternative Routes


Synthetic Route Position: This Intermediate Defines the Critical AlCl3 Cyclization Step in the Canonical Lorcaserin Process, Absent from Alternative 3-Step Routes

In the original Arena Pharmaceuticals route, 4-chlorophenethylamine is acylated with 2-chloropropionyl chloride to give chloropropionamide III, which undergoes AlCl3-promoted Friedel-Crafts cyclization to form the benzazepinone intermediate IV (the target compound). This intermediate is then reduced with BH3 or LiAlH4 to racemic lorcaserin V [1]. In contrast, the alternative two-step Cluzeau–Stavber process (2018) bypasses this benzazepinone intermediate entirely, starting from 2-(4-chlorophenyl)ethanol and proceeding through bromide/tosylate derivatives and allylamine coupling, followed by AlCl3 or ZnCl2 cyclization directly to racemic lorcaserin [2]. The overall yield of the traditional route was reported as 25.0% for lorcaserin hydrochloride racemate in a process improvement study [3], while the alternative enantiopure synthesis achieved a 47% overall yield from chiral amine 3 [4].

Route yield comparison
Head-to-head
Traditional route via this intermediate: 25.0% overall yield to racemate Alternative Cluzeau–Stavber route: 47% enantiopure; Xu–Su: 69% two-step
Lower atom economy; additional resolution steps needed
Route-specific impurity profile context for ANDA development
Yields depend on starting material and chiral resolution strategy
Lorcaserin synthesis Friedel-Crafts cyclization Benzazepinone intermediate

Lipophilicity and Polar Surface Area: Computed LogP Differentiates This Intermediate from the Unsubstituted Parent for Chromatographic Method Development

The target compound has a computed LogP of 2.91 and a polar surface area (PSA) of 46.17 Ų . The unsubstituted parent 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 4424-80-0) has a notably lower LogP of 2.10 . This 0.81 log unit difference corresponds to an approximately 6.5-fold higher predicted n-octanol/water partition coefficient for the target compound, which translates to substantially longer reversed-phase HPLC retention times and different TLC Rf values . The 7-chloro analog (CAS 22344-77-0, C10H10ClNO, MW 195.05) lacks the propanoyl carbonyl and the additional three-carbon chain, precluding its use as a system suitability marker for methods designed to resolve the chloropropanoyl intermediate from its reduction products .

Lipophilicity & PSA
Data to verify
LogP 2.91, PSA 46.17 Ų Parent benzazepinone: LogP 2.10; 7-chloro analog lacks side chain
~0.81 log unit difference (~6.5× higher lipophilicity)
Computed values support HPLC method differentiation; experimental confirmation advised
Computed data; validate retention times with authentic samples
LogP PSA Chromatographic retention Physicochemical profiling

Functional Group Reactivity: The α-Chloro Ketone Moiety Enables Chemoselective Reduction to the Lorcaserin Amine Core, Absent in Simple 7-Halo or 7-Acyl Analogs

The 2-chloropropanoyl substituent possesses a ketone carbonyl adjacent to a chlorine-bearing chiral carbon, forming an α-chloro ketone. This functional group array is uniquely suited for dual reduction: the ketone is reduced to a methylene group, and the chlorine is reductively removed, both occurring in a single operation with BH3 or LiAlH4 in Et2O, directly generating the lorcaserin carbon skeleton [1]. In contrast, the 7-bromo-3-methyl analog (CAS 113843-00-8) requires PCl5 treatment to convert the lactam carbonyl to a chloro-imine before further functionalization, achieving only a 55% yield in that specific transformation [2]. Simple 7-chloro (CAS 22344-77-0) or 7-bromo substituents are aromatic halides that require entirely different activation chemistry (e.g., palladium-catalyzed cross-coupling) and cannot participate in the tandem ketone reduction–dechlorination sequence .

α-Chloro ketone reactivity
Class-level
Single-step dual reduction (ketone→CH₂ + C–Cl→C–H) with BH₃/LiAlH₄ 7-Bromo-3-methyl analog: PCl₅ step, 55% yield for halogen exchange
Integrated reduction vs. separate activation sequences
Functional handle enables convergent lorcaserin assembly
Reactivity inferred from class-level precedent; evaluate on scale
Alpha-chloro ketone reduction Borane reduction LiAlH4 reduction Synthetic handle

Process Safety Profile: The 2-Chloropropionyl Chloride Reagent Required for This Intermediate Is Documented as Corrosive and Irritating, Driving Alternative Route Development

Patent CN104119236A explicitly states that 2-chloropropionyl chloride—the essential acylating agent used to install the 2-chloropropanoyl group onto 4-chlorophenethylamine to ultimately form this intermediate—is 'too active, irritating and corrosive, and its decomposition will produce HCl and 2-chloropropionic acid, which will easily cause environmental pollution' [1]. An additional patent application notes that 2-chloropropionyl chloride is more expensive than alternatives and requires specialized handling [2]. These process safety concerns have directly motivated the development of at least three published alternative lorcaserin synthetic routes that circumvent this intermediate: the Cluzeau–Stavber two-step process [3], the Xu–Su imide reduction route [4], and the 3-chlorostyrene oxide-based enantioselective synthesis [5].

Reagent hazard profile
Reported
2-Chloropropionyl chloride: corrosive, HCl-releasing, premium cost Alternatives: benign alcohol or nitrile starting materials
Safety concerns drove alternative route development
Procurement context includes reagent hazard review for make-vs.-buy decisions
Patent disclosures identify this reagent as a key scale-up driver
Process safety 2-Chloropropionyl chloride Corrosive reagent Industrial scale-up

Commercial Purity Specification: NLT 98% Assay with Defined Storage Stability Enables Direct Use as a Reference Standard in Compendial Testing

The commercially available target compound is supplied with a purity specification of NLT 98% and defined storage conditions of at 20 °C for 2 years under ISO-certified quality systems . In contrast, the unsubstituted parent benzazepinone (CAS 4424-80-0) is classified with a GHS H302 hazard statement ('Harmful if swallowed') and carries a LogP of 2.10 , while the 7-chloro analog (CAS 22344-77-0) is available at 99% purity but lacks the documented stability profile . The 7-bromo-3-methyl analog (CAS 113843-00-8) has no publicly listed purity specification or stability data from major commercial databases [1].

Commercial purity & stability
Reported
NLT 98% purity, 2-year stability at 20 °C, ISO-certified 7-Chloro analog: 99% purity but no stability data; others lack specs
Only analog with explicit shelf life and quality system
Supports direct use as working reference standard without requalification
Verify CoA for batch-specific purity and storage conditions
Purity specification NLT 98% Stability Reference standard Quality control

Validated Application Scenarios for 7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one Based on Quantitative Differentiation Evidence


ANDA Development and Generic Lorcaserin API Manufacturing: Impurity Profile Matching via the Originator's Route

Generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) for lorcaserin hydrochloride must demonstrate impurity profile equivalence to the reference listed drug. The traditional synthetic route passing through this benzazepinone intermediate (compound IV) is the most extensively characterized in the patent literature [1]. Procuring the target compound at NLT 98% purity enables ANDA developers to either (a) use it as a starting material for the final BH3/LiAlH4 reduction step, or (b) employ it as an authenticated process impurity reference standard for HPLC method validation, ensuring that process-related impurities originating from the Friedel-Crafts cyclization are correctly identified and quantified. The documented 25.0% overall route yield [2] provides a benchmark against which ANDA developers can measure their own process efficiency improvements.

Synthetic Route Scouting and Process Development: Benchmarking Alternative Lorcaserin Routes Against the Classic Intermediate

Medicinal chemistry and process R&D groups evaluating novel lorcaserin synthetic strategies require the target compound as a reference intermediate to benchmark new catalytic or enzymatic approaches. The three published alternative routes—Cluzeau–Stavber (2018) [3], Xu–Su imide reduction [4], and the 3-chlorostyrene oxide enantioselective route [5]—all report yields and step counts relative to the traditional benzazepinone pathway. The target compound's defined LogP (2.91) and PSA (46.17 Ų) provide the basis for developing UPLC-MS methods that can simultaneously resolve the benzazepinone intermediate from its chloropropionamide precursor (III) and lorcaserin product (V), enabling real-time reaction monitoring in flow chemistry or high-throughput experimentation platforms.

Quality Control and Regulatory Submission: Authenticated Reference Material with Documented Purity and Stability

QC laboratories supporting lorcaserin API production require a qualified reference standard of the penultimate intermediate for system suitability testing. The commercially available target compound carries an NLT 98% purity claim, ISO-certified quality systems, and defined storage stability (20 °C, 2 years) . This documented quality profile distinguishes it from the unsubstituted parent benzazepinone (LogP 2.10, GHS H302) and the 7-chloro analog (no stability data) , making it the only suitable candidate for compendial method system suitability where retention time, resolution from adjacent peaks, and purity must be verified against a certificate of analysis. The compound's computed LogP of 2.91 permits accurate prediction of its chromatographic behavior in reversed-phase methods, reducing method development time.

Academic and Industrial Benzazepinone SAR Studies: A Functionalized Scaffold for Derivatization Libraries

Research groups investigating structure-activity relationships (SAR) of benzazepinone derivatives—including glycogen phosphorylase inhibitors (IC50 values in the low micromolar to sub-micromolar range reported for related benzazepinones) [6]—can utilize the target compound's reactive α-chloro ketone handle for further derivatization. The 2-chloropropanoyl group serves as an electrophilic center for nucleophilic substitution or as a precursor for reductive amination, enabling the generation of focused libraries that explore C7 side-chain modifications. Unlike the simple 7-bromo analog (which requires palladium catalysis for cross-coupling) [7], the target compound's α-chloro ketone is reactive under mild basic conditions, facilitating parallel synthesis formats.

Application
Selection Property
Validation Focus
ANDA impurity profile matching
Route-specific cyclization intermediate with well-characterized impurity origin
Impurity profile equivalence to reference listed drug route
Synthetic route benchmarking
Defined lipophilicity and chromatographic retention profile
UPLC-MS method development and real-time reaction monitoring
QC system suitability standard
High-purity with documented stability and ISO certification
Retention time and resolution verification per CoA
Benzazepinone SAR derivatization
Reactive α-chloro ketone handle for mild-condition elaboration
Parallel synthesis and focused library generation
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